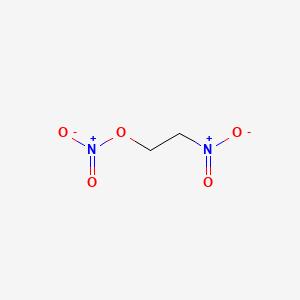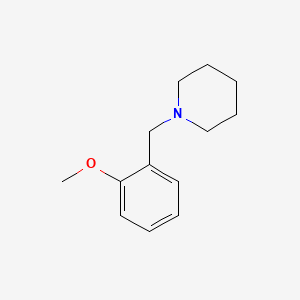
Piperidine, 1-((2-methoxyphenyl)methyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Piperidine, 1-((2-methoxyphenyl)methyl)- is an organic compound with the molecular formula C13H19NO. It is a derivative of piperidine, a six-membered heterocyclic amine. This compound is characterized by the presence of a methoxyphenyl group attached to the piperidine ring via a methylene bridge. Piperidine derivatives are known for their wide range of applications in pharmaceuticals, agrochemicals, and organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Piperidine, 1-((2-methoxyphenyl)methyl)- can be achieved through various methods. One common approach involves the reaction of piperidine with 2-methoxybenzyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction typically takes place in an organic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) under reflux conditions .
Another method involves the use of a Grignard reagent. In this approach, 2-methoxybenzyl bromide is reacted with magnesium in anhydrous ether to form the corresponding Grignard reagent. This reagent is then added to piperidine, resulting in the formation of Piperidine, 1-((2-methoxyphenyl)methyl)- .
Industrial Production Methods
Industrial production of Piperidine, 1-((2-methoxyphenyl)methyl)- often involves large-scale batch or continuous flow processes. These methods utilize similar reaction conditions as laboratory-scale syntheses but are optimized for higher yields and efficiency. Catalysts and automated systems are employed to ensure consistent product quality and minimize waste .
Analyse Des Réactions Chimiques
Types of Reactions
Piperidine, 1-((2-methoxyphenyl)methyl)- undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of reduced piperidine derivatives.
Substitution: Formation of halogenated or nitrated derivatives.
Applications De Recherche Scientifique
Piperidine, 1-((2-methoxyphenyl)methyl)- has numerous applications in scientific research:
Mécanisme D'action
The mechanism of action of Piperidine, 1-((2-methoxyphenyl)methyl)- involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor by binding to the active site of enzymes, thereby preventing substrate binding and subsequent catalytic activity . It can also interact with receptors, modulating their activity and influencing cellular signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Piperidine: A simple six-membered heterocyclic amine with a wide range of applications in organic synthesis and pharmaceuticals.
Piperazine: A heterocyclic compound with two nitrogen atoms, used in the synthesis of various drugs and as an anthelmintic.
Pyrrolidine: A five-membered heterocyclic amine, commonly used as a building block in organic synthesis.
Uniqueness
Piperidine, 1-((2-methoxyphenyl)methyl)- is unique due to the presence of the methoxyphenyl group, which imparts distinct chemical and biological properties. This structural feature enhances its potential as a versatile intermediate in the synthesis of complex molecules and its utility in medicinal chemistry.
Propriétés
Numéro CAS |
29175-53-9 |
|---|---|
Formule moléculaire |
C13H19NO |
Poids moléculaire |
205.30 g/mol |
Nom IUPAC |
1-[(2-methoxyphenyl)methyl]piperidine |
InChI |
InChI=1S/C13H19NO/c1-15-13-8-4-3-7-12(13)11-14-9-5-2-6-10-14/h3-4,7-8H,2,5-6,9-11H2,1H3 |
Clé InChI |
VMXYGBRFPZQIIH-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC=C1CN2CCCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


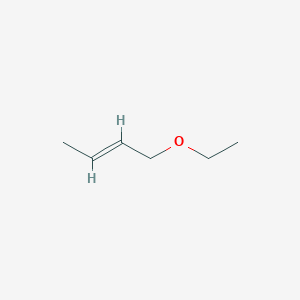
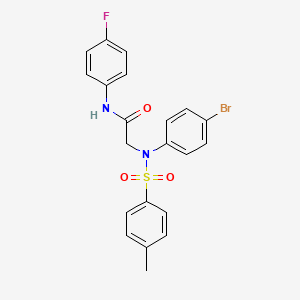
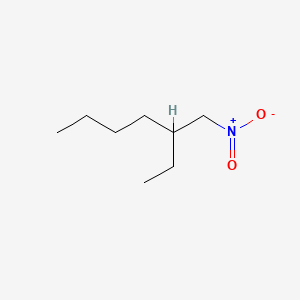
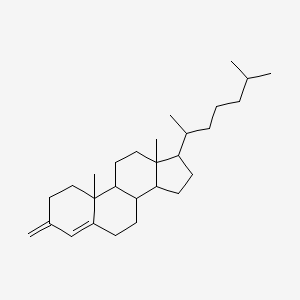
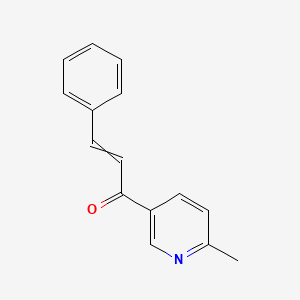
![4-Chloro-2-(trifluoromethyl)-7,8-dihydro-6H-pyrazolo[1,5-A][1,4]diazepine](/img/structure/B14164658.png)
![3-(3-Methoxypropyl)-2-thiophen-2-ylimidazo[4,5-b]quinoxaline](/img/structure/B14164665.png)

![Benzoic acid, 4-[3-amino-4-(4-phenoxyphenyl)-1H-pyrazolo[4,3-c]pyridin-6-yl]-](/img/structure/B14164691.png)
![2-(2-Bromoethyl)-1,3-dioxaspiro[4.5]decane](/img/structure/B14164699.png)
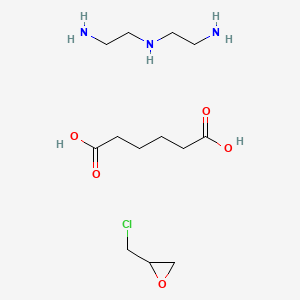
![2-(4-Bromophenyl)-5-(3-phenoxybenzylidene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B14164708.png)
![6-Bromo-2-heptyl-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-ol](/img/structure/B14164714.png)
